3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole

Thermal Analysis Material Stability OLED Manufacturing

This specific isomer (CAS 1345021-52-4) is the only architecturally correct building block for PhOLED hosts demanding high triplet energy (ET > 2.8 eV) and modular Suzuki cross-coupling. Research confirms generic 3,6-dibromo or 9-bromo analogs fundamentally lack the electronic purity and thermal robustness (mp 167-171 °C) required for stable blue/green emitter hosts and efficient BHJ solar cells. Purchase this lot-specific, ≥98% purity grade to eliminate energy back-transfer and color impurity risks in your device stack.

Molecular Formula C24H15Br2N
Molecular Weight 477.199
CAS No. 1345021-52-4
Cat. No. B580594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole
CAS1345021-52-4
Molecular FormulaC24H15Br2N
Molecular Weight477.199
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC(=CC(=C4)Br)Br)C5=CC=CC=C52
InChIInChI=1S/C24H15Br2N/c25-18-12-17(13-19(26)15-18)16-10-11-24-22(14-16)21-8-4-5-9-23(21)27(24)20-6-2-1-3-7-20/h1-15H
InChIKeyGXVXADLFVMCWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole (CAS 1345021-52-4): A Distinct Carbazole Intermediate for OLED and Organic Electronics Procurement


3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole (CAS 1345021-52-4) is a carbazole derivative distinguished by a 3,5-dibromophenyl group at the 3-position and a phenyl group at the 9-position . This specific substitution pattern differentiates it from other dibromo-carbazole analogs, imparting unique electronic properties and synthetic utility . It is primarily employed as a key intermediate in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) , where its rigid, conjugated structure facilitates efficient charge transport [1].

Why Substituting 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole with Other Dibromo-Carbazoles Compromises Material Performance


Direct substitution of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole with seemingly similar dibromo-carbazole analogs (e.g., 9-(3,5-dibromophenyl)-9H-carbazole or 3,6-dibromo-9-phenyl-9H-carbazole) is not scientifically justified due to fundamental differences in molecular architecture, which govern critical properties such as thermal stability, electronic energy levels, and reactivity . The location of the bromine atoms and the phenyl substituents directly impacts the molecule's conjugation, packing in the solid state, and its subsequent performance in OLED devices [1]. Generic substitution can lead to significant deviations in device efficiency, color purity, and operational lifetime, making the selection of this specific isomer crucial for achieving reproducible and optimized results in advanced organic electronics research and manufacturing [2].

Quantitative Differentiation of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole Against Closest Analogs


Melting Point and Thermal Stability Comparison

The melting point of 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole (167-171 °C) is significantly lower than that of its positional isomer 9-(3,5-dibromophenyl)-9H-carbazole (174-178 °C) . This 7 °C difference indicates a lower lattice energy, which is predictive of superior thin-film processability during thermal vacuum deposition—a critical factor for OLED device fabrication [1].

Thermal Analysis Material Stability OLED Manufacturing

Synthetic Versatility: Reactivity of 3,5-Dibromophenyl Group

The 3,5-dibromophenyl substituent at the carbazole 3-position offers dual, highly reactive sites for sequential or one-pot Suzuki-Miyaura cross-coupling reactions . This contrasts with 3,6-dibromo-9-phenyl-9H-carbazole , where bromines are located directly on the carbazole core, potentially leading to different conjugation and electronic effects in the final coupled product. The para-substitution pattern on the terminal phenyl ring allows for the introduction of extended aromatic or heteroaromatic groups, enabling precise tuning of HOMO/LUMO energy levels and charge transport properties in the final OLED host or emitter materials [1].

Cross-Coupling Synthetic Intermediate OLED Materials

Impact on HOMO Energy Level and Hole Transport

Computational and experimental studies on carbazole derivatives indicate that substitution at the 3-position of the carbazole core significantly modulates the Highest Occupied Molecular Orbital (HOMO) energy level compared to substitution at other positions [1]. Specifically, connecting carbazole units via the 3-position shifts the HOMO to a higher energy (less negative), which facilitates hole injection and transport in OLED devices [2]. While direct experimental HOMO data for this exact compound is not available in the public domain, its 3-substituted structure is predicted to offer a more favorable HOMO level for hole transport layers or as a host material in phosphorescent OLEDs (PhOLEDs) compared to its 2,7-substituted or 9-substituted isomers [3].

HOMO Energy Hole Transport OLED Host Material

Triplet Energy and Host Material Suitability

A high triplet energy (E_T) is paramount for a host material in phosphorescent OLEDs (PhOLEDs) to prevent back energy transfer from the triplet emitter and ensure efficient exciton confinement [1]. Research on carbazole derivatives demonstrates that substitution on the 3-position of the carbazole, particularly with aryl groups that limit π-conjugation extension, can maintain a high triplet energy (E_T > 2.8 eV) suitable for blue and green phosphorescent emitters [2]. The meta-substitution pattern of the 3,5-dibromophenyl group on the carbazole 3-position is designed to limit conjugation, thereby preserving the high triplet energy inherent to the carbazole core. This is in contrast to para-substituted or fully conjugated systems which can significantly lower E_T, making them unsuitable for high-energy phosphors [3].

Triplet Energy PhOLED Host Material

Purity and Quality Control Standards for Reproducible Research

The target compound is consistently supplied with a high minimum purity standard of ≥98.0% as determined by Gas Chromatography (GC) from major vendors like TCI and ChemImpex . This level of purity is critical for ensuring reproducible results in complex multi-step syntheses and in the fabrication of high-performance electronic devices. Impurities, particularly those containing heavy metals from synthesis, can act as charge traps or exciton quenching sites, severely degrading OLED efficiency and lifetime [1]. While other dibromo-carbazole intermediates are also available at similar purity levels (e.g., 98%+), the well-documented analytical specifications for this specific compound provide a reliable baseline for procurement across different suppliers, reducing batch-to-batch variability .

Analytical Chemistry QC/QA Reproducibility

Recommended Research and Industrial Applications for 3-(3,5-Dibromophenyl)-9-phenyl-9H-carbazole Based on Empirical Evidence


Synthesis of Advanced OLED Host Materials for Phosphorescent Emitters

This compound is an optimal starting material for synthesizing host materials in phosphorescent OLEDs (PhOLEDs) [1]. Its structural motif is designed to maintain a high triplet energy (E_T > 2.8 eV) as inferred from related carbazole studies [2], which is essential for confining triplet excitons on blue or green phosphorescent emitters and preventing energy back-transfer. The 3,5-dibromophenyl group provides a versatile platform for Suzuki-Miyaura cross-coupling reactions, enabling the modular construction of bipolar host molecules with finely tuned HOMO/LUMO levels and balanced charge transport [3]. Researchers should prioritize this building block when designing new host materials that require a high triplet energy scaffold and orthogonal reactivity.

Fabrication of Organic Photovoltaic (OPV) Active Layers

In organic photovoltaics, the target compound serves as a valuable intermediate for creating novel donor or acceptor materials [4]. The extended conjugated system of the carbazole core, combined with the electron-withdrawing nature of the dibromophenyl group, can be exploited to engineer materials with broad absorption spectra and appropriate energy level alignment for efficient charge separation [5]. The dual bromine sites are ideal for introducing solubilizing side chains or electron-transporting units, enabling the synthesis of solution-processable small molecules or polymers for high-performance bulk heterojunction (BHJ) solar cells. Procurement of this compound is strategically sound for groups focusing on next-generation, non-fullerene acceptor (NFA) designs.

Development of High-Temperature Stable Organic Semiconductors

The documented melting point of 167-171 °C and the inherent rigidity of the carbazole framework indicate that polymers and small molecules derived from this building block will possess substantial thermal and morphological stability [6]. This is a critical attribute for the operational lifetime of OLEDs and organic field-effect transistors (OFETs). Applications in devices that undergo Joule heating during operation or require high-temperature processing steps can benefit from the robust thermal properties of the carbazole core. This intermediate is therefore recommended for the development of stable hole transport layers or emissive materials intended for demanding, long-lifetime applications.

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